Taxol E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

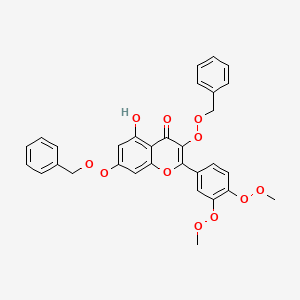

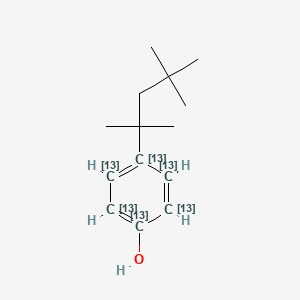

Taxol, also known as Paclitaxel, is a chemotherapy medication used to treat various types of cancer including ovarian cancer, esophageal cancer, breast cancer, lung cancer, Kaposi’s sarcoma, cervical cancer, and pancreatic cancer . It is a tricyclic diterpenoid with a complex chemical structure involving a taxane ring .

Synthesis Analysis

Taxol is a secondary metabolite produced by Taxus sp. and, to a lesser extent, by Coniferales Cephalotaxus, Podocarpus gracilior, or Corylus avellana . The content of Taxol in the bark of yew trees is extremely low, thus alternative sources need to be developed urgently to meet the clinical demands . Using methods of synthetic biology to realize the heterologous expression of Taxol-related genes in microbial hosts could be a good choice . Significant advances were made in metabolic engineering and optimization of the Taxol pathway in different hosts, leading to accumulation of taxane intermediates .

Molecular Structure Analysis

Taxol is a tricyclic diterpenoid with a complex chemical structure involving a taxane ring. This taxane ring, as well as the C13 side chain, the oxetane ring, the 2′ position of the hydroxyl group, and the homochiral ester chain, are essential for its correct antitumoral activity .

Chemical Reactions Analysis

The main challenges facing Taxol are the need to find an environmentally sustainable production method based on the use of microorganisms, increase its bioavailability without exerting adverse effects on the health of patients and minimize the resistance presented by a high percentage of cells treated with paclitaxel . The reaction mechanism of the TOT-catalyzed oxidation reaction was recently discovered .

Physical And Chemical Properties Analysis

Taxol is a clear, colorless to slightly yellow viscous solution. It is supplied as a nonaqueous solution intended for dilution with a suitable parenteral fluid prior to intravenous infusion .

Safety And Hazards

将来の方向性

特性

CAS番号 |

158948-96-0 |

|---|---|

製品名 |

Taxol E |

分子式 |

C₄₅H₅₅NO₁₄ |

分子量 |

833.92 |

同義語 |

(αR,βS)-α-Hydroxy-β-[[(2S)-2-methyl-1-oxobutyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。